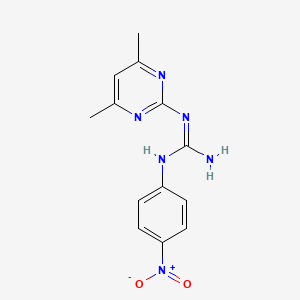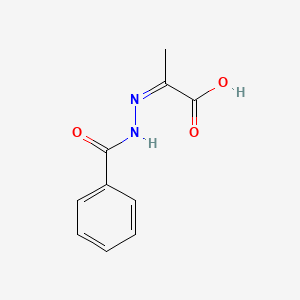![molecular formula C15H19NO3 B5910132 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one, also known as DMHP, is a synthetic compound that belongs to the coumarin family of organic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter systems, such as the dopamine and serotonin systems. This makes it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and depression.
Mecanismo De Acción
The exact mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to act as a modulator of neurotransmitter systems by binding to specific receptors in the brain. It has been shown to have a high affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to increased mood, motivation, and reward. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one in lab experiments is its high potency and selectivity for specific neurotransmitter systems. This makes it a useful tool for studying the effects of these systems on behavior and physiology. However, one of the limitations of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is its potential toxicity and side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one. One area of interest is in the development of more selective and potent analogs of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one, which could have even greater potential for the treatment of neurological disorders. Another area of interest is in the study of the long-term effects of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one on behavior and physiology, particularly in relation to addiction and substance abuse.
Conclusion
In conclusion, 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is a synthetic compound that has shown great promise for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Its high potency and selectivity for specific neurotransmitter systems make it a useful tool for studying the effects of these systems on behavior and physiology. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Métodos De Síntesis
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with formaldehyde, followed by alkylation with propyl bromide and N,N-dimethylamine. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
Propiedades
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-5-10-8-14(18)19-15-11(10)6-7-13(17)12(15)9-16(2)3/h6-8,17H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNXDAFYJKVSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-chlorophenyl)propyl]propanamide](/img/structure/B5910051.png)
![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-4-methylpiperazine](/img/structure/B5910058.png)


![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)

![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)

![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)